molecular formula C7H7NO2 B1590495 1-(5-Hydroxypyridin-2-yl)ethanone CAS No. 67310-56-9

1-(5-Hydroxypyridin-2-yl)ethanone

Cat. No.: B1590495
CAS No.: 67310-56-9
M. Wt: 137.14 g/mol
InChI Key: WESGRMTVUPBJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Hydroxypyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    The compound 1-(5-Hydroxypyridin-2-yl)ethanone has been synthesized using various starting materials and methods, demonstrating its versatility in chemical synthesis (Sherekar et al., 2022). For example, synthesis involving 4-chlorophenol as a starting material shows its potential as a building block in pharmaceutical and medicinal research (Wanjari, 2020).

  • Characterization Techniques

    The compound and its derivatives have been characterized using physical and spectral data, including IR, 1H- and 13C-NMR, and mass spectral data. This highlights the importance of these techniques in understanding the structural and chemical properties of such compounds (Karabasanagouda et al., 2009).

Biological Evaluation

  • Antimicrobial Activity

    Studies have shown that compounds synthesized from this compound exhibit significant antimicrobial activities. This is particularly evident in compounds with chlorine as a substituent on the main nucleus, indicating potential applications in developing antimicrobial agents (Sherekar et al., 2022).

  • Pharmacological Potential

    The compound's derivatives have been evaluated for various pharmacological activities, including antibacterial and antifungal effects. This suggests its potential use in drug discovery and development for treating microbial infections (Wanjari, 2020).

Advanced Applications

  • Photoinduced Reactions

    The compound has been involved in studies related to photoinduced reactions, highlighting its role in developing new methodologies for synthesizing complex organic compounds. Such studies contribute to the field of organic chemistry and materials science (Zhang et al., 2017).

  • Molecular Docking Studies

    The compound has been a subject in molecular docking studies, which are crucial in drug design and development. Such studies help in understanding the binding efficacy of compounds with various proteins, aiding in the discovery of new therapeutic agents (Satya et al., 2022).

Scientific Research Applications of this compound

Synthesis and Characterization

  • Synthesis Techniques

    The compound this compound has been synthesized using various methods, demonstrating its versatility in chemical synthesis. For example, a synthesis involving 4-chlorophenol as a starting material shows its potential as a building block in pharmaceutical and medicinal research (Wanjari, 2020).

  • Characterization Techniques

    The compound and its derivatives have been characterized using physical and spectral data, including IR, 1H- and 13C-NMR, and mass spectral data. This highlights the importance of these techniques in understanding the structural and chemical properties of such compounds (Karabasanagouda et al., 2009).

Biological Evaluation

  • Antimicrobial Activity

    Studies have shown that compounds synthesized from this compound exhibit significant antimicrobial activities. This indicates potential applications in developing antimicrobial agents (Sherekar et al., 2022).

  • Pharmacological Potential

    The compound's derivatives have been evaluated for various pharmacological activities, including antibacterial and antifungal effects. This suggests its potential use in drug discovery and development for treating microbial infections (Wanjari, 2020).

Advanced Applications

  • Photoinduced Reactions

    The compound has been involved in studies related to photoinduced reactions, highlighting its role in developing new methodologies for synthesizing complex organic compounds. Such studies contribute to the field of organic chemistry and materials science (Zhang et al., 2017).

  • Molecular Docking Studies

    The compound has been a subject in molecular docking studies, which are crucial in drug design and development. Such studies help in understanding the binding efficacy of compounds with various proteins, aiding in the discovery of new therapeutic agents (Satya et al., 2022).

Mechanism of Action

Target of Action

1-(5-Hydroxypyridin-2-yl)ethanone is a member of the hydroxypyridinone (HOPO) family of chelators . These compounds have been gaining attention in the field of pharmaceutical drugs due to their high chelating efficacy and specificity with different metal ions . The primary targets of this compound are metal ions, particularly iron (III), towards which they exhibit a high binding affinity .

Mode of Action

This compound interacts with its targets, the metal ions, by forming stable complexes . This interaction results in the chelation of the metal ions, effectively reducing their availability for participation in harmful biochemical reactions .

Biochemical Pathways

The chelation of metal ions by this compound affects various biochemical pathways. By sequestering metal ions, the compound can prevent these ions from catalyzing the production of reactive oxygen species, thereby mitigating oxidative stress . This has downstream effects on cellular processes that are sensitive to oxidative damage .

Pharmacokinetics

The pharmacokinetic properties of this compound contribute to its bioavailability. The compound exhibits high gastrointestinal absorption and is BBB permeant . . These properties ensure that this compound can reach its targets effectively.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its chelating activity. By binding to metal ions, the compound can prevent these ions from participating in harmful reactions. This can protect cells from oxidative damage, potentially contributing to therapeutic effects in conditions characterized by excessive metal ion concentrations and oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of competing chelators or metal ions in the environment can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can influence the stability of the compound and its complexes .

Properties

IUPAC Name

1-(5-hydroxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)7-3-2-6(10)4-8-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESGRMTVUPBJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497251
Record name 1-(5-Hydroxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67310-56-9
Record name 1-(5-Hydroxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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